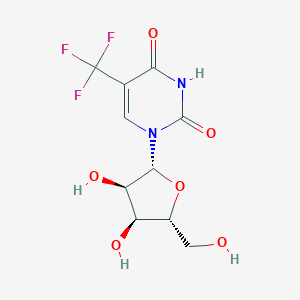

5-(Trifluoromethyl)uridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJHQHNFRZXWRD-UAKXSSHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944217 |

Source

|

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21618-67-7 |

Source

|

| Record name | 5-(Trifluoromethyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(TRIFLUOROMETHYL)URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of 5-(Trifluoromethyl)uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)uridine, commonly known as trifluridine (FTD), is a synthetic fluorinated pyrimidine nucleoside analog of thymidine.[1][2] Initially developed as an antiviral agent, its potent cytotoxic activities have led to its successful repurposing as a key component in cancer chemotherapy.[3][4][5] This technical guide provides an in-depth overview of the biological activity of trifluridine, focusing on its molecular mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action

Trifluridine exerts its biological effects through a multi-faceted mechanism primarily centered on the disruption of DNA synthesis and function.[6][7] Upon cellular uptake, trifluridine is phosphorylated by thymidine kinase to its active triphosphate form, FTD-triphosphate (FTD-TP).[8][9] This active metabolite then interferes with cellular processes through two primary pathways:

-

Inhibition of Thymidylate Synthase: FTD-monophosphate (FTD-MP) acts as an inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][10][11] Inhibition of TS leads to a depletion of the cellular dTMP pool, which in turn disrupts DNA synthesis and repair.[10]

-

Incorporation into DNA: FTD-TP is a substrate for DNA polymerases and is incorporated into the DNA strand in place of thymidine.[6][8][12] The presence of the trifluoromethyl group on the uracil base leads to DNA damage and dysfunction, ultimately triggering cell cycle arrest and apoptosis.[3][7][13]

The combination of trifluridine with the thymidine phosphorylase inhibitor tipiracil, in the oral chemotherapeutic agent TAS-102 (Lonsurf), enhances the bioavailability of trifluridine, leading to greater incorporation into DNA and a more potent antitumor effect.[6][12][14]

Antiviral Activity

Trifluridine was first approved for clinical use as a topical treatment for herpes simplex virus (HSV) keratitis.[1][2][5] Its antiviral activity stems from its ability to be preferentially phosphorylated by viral thymidine kinase and subsequently incorporated into viral DNA.[9] This incorporation results in the formation of defective viral particles and inhibition of viral replication.[5][9] Trifluridine is effective against both HSV-1 and HSV-2.[1][4]

Quantitative Antiviral Activity Data

| Virus Strain | Cell Line | EC50 (µM) | Reference |

| HSV-1 (Acyclovir-susceptible strains) | Vero | 3.07 ± 0.36 to 12.52 ± 0.61 | [15] |

| HSV-1 (Acyclovir-resistant strain) | Vero | 15.40 ± 3.17 | [15] |

Anticancer Activity

The anticancer properties of trifluridine are the focus of extensive research and clinical development, particularly in the context of metastatic colorectal cancer.[12][16][17] Its efficacy is attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][13]

Quantitative Anticancer Activity Data

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Human Colorectal Cancer Cell Lines | Colorectal Cancer | 0.2 - 24 | [18] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.64 - 9.10 | [19] |

Signaling Pathways Modulated by Trifluridine

Trifluridine has been shown to modulate several key signaling pathways involved in cell cycle regulation and cell death.

p53 Signaling Pathway

Trifluridine activates the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.[1][3] Upon trifluridine-induced DNA damage, p53 is stabilized and activated, leading to the transcriptional activation of its target genes.[1] This results in a sustained G2 phase cell cycle arrest and the induction of apoptosis.[1][3] Recent studies have also shown that trifluridine promotes the ubiquitination and degradation of MDM2, a negative regulator of p53, further contributing to p53 stabilization. Activated p53 can then downregulate the expression of SLC7A11, a component of the cystine/glutamate antiporter, leading to an increase in intracellular reactive oxygen species and subsequent ferroptosis, a form of iron-dependent cell death.

Caption: Trifluridine-induced p53 signaling pathway.

cGAS-STING Signaling Pathway

The accumulation of cytosolic DNA fragments resulting from trifluridine-induced DNA damage can activate the cGAS-STING innate immunity pathway. Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA, leading to the production of cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), which in turn triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system can contribute to the antitumor effects of trifluridine by promoting an anti-tumor immune response.

Caption: Activation of the cGAS-STING pathway by trifluridine.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the biological activity of trifluridine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of trifluridine for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of trifluridine that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent required to inhibit the formation of viral plaques.

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of trifluridine.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of trifluridine in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer trifluridine (often in combination with tipiracil as TAS-102) orally or via another appropriate route according to a defined schedule. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., twice weekly) using calipers.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of trifluridine.

Caption: Workflow for an in vivo xenograft tumor model.

Conclusion

This compound is a potent antimetabolite with well-established antiviral and anticancer activities. Its dual mechanism of action, involving both the inhibition of thymidylate synthase and its incorporation into DNA, makes it an effective agent for disrupting the replication of viruses and cancer cells. The continued investigation of its biological activities and its use in combination therapies holds significant promise for the future of antiviral and cancer treatment. This guide provides a foundational understanding of trifluridine's biological properties and the experimental approaches to study them, serving as a valuable resource for researchers and clinicians in the field.

References

- 1. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 4. A phase 2 trial of trifluridine/tipiracil plus nivolumab in patients with heavily pretreated microsatellite-stable metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. d-nb.info [d-nb.info]

- 19. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)uridine as an antiviral agent against HSV

An In-Depth Technical Guide to 5-(Trifluoromethyl)uridine (Trifluridine) as an Antiviral Agent Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Trifluridine (TFT), is a fluorinated pyrimidine nucleoside analogue with potent antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2.[1][2] Primarily utilized in the topical treatment of herpetic keratitis, its efficacy stems from its ability to disrupt viral DNA synthesis.[2] This technical guide provides a comprehensive overview of Trifluridine's mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to serve as a resource for researchers and professionals involved in antiviral drug discovery and development.

Mechanism of Action

Trifluridine exerts its antiviral effect through a multi-step process that ultimately leads to the inhibition of viral replication.[1][3] As a thymidine analogue, it is metabolized within the host cell and subsequently interacts with viral enzymes.[3][4]

The key steps in its mechanism of action are:

-

Cellular Uptake: Trifluridine enters the host cell.

-

Phosphorylation: It is sequentially phosphorylated to its active triphosphate form, trifluridine triphosphate (TFT-TP). This phosphorylation can be initiated by both host and viral thymidine kinase (TK).[5][6]

-

Inhibition of Thymidylate Synthase: Trifluridine monophosphate (TFT-MP) can competitively inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine triphosphate (TTP), a natural precursor for DNA synthesis.[5][7]

-

Incorporation into Viral DNA: TFT-TP is incorporated into the elongating viral DNA chain by HSV DNA polymerase in place of thymidine triphosphate.[1][8][9]

-

Disruption of Viral DNA Function: The presence of the trifluoromethyl group on the uracil base leads to the formation of faulty viral DNA.[2][3] This results in the production of defective viral proteins and an increased mutation rate, ultimately preventing the formation of viable new virions.[1][8]

The following diagram illustrates the signaling pathway of Trifluridine's antiviral action:

References

- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 5. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination of ganciclovir and trifluridine prevents drug-resistance emergence in HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

Trifluridine: A Technical Guide to its Discovery, Synthesis, and Mechanism

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluridine (TFT), a fluorinated pyrimidine nucleoside, has a storied history, from its initial synthesis as a potential anticancer agent to its successful application as a topical antiviral and its modern resurgence as a key component of an oral chemotherapy regimen. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of trifluridine. It details the pivotal role of Charles Heidelberger in its creation, elucidates its biochemical pathways, and explores its synergistic combination with tipiracil, which overcame early pharmacokinetic challenges. This document serves as a resource for professionals in drug development, offering detailed experimental protocols, quantitative clinical data, and visualizations of its core biological and chemical processes.

Discovery and Historical Development

The journey of trifluridine began in the broader context of fluoropyrimidine research, a field pioneered by the work of Dr. Charles Heidelberger.

The Heidelberger Contribution

Following the successful synthesis of 5-fluorouracil (5-FU) in 1957, a landmark achievement in cancer chemotherapy, Heidelberger's group continued to explore other fluorinated pyrimidines.[1][2][3] In 1964, this research led to the first synthesis of trifluridine, chemically known as α,α,α-trifluorothymidine or 5-trifluoromethyl-2'-deoxyuridine.[4][5] The initial hypothesis was that the trifluoromethyl group would confer potent anticancer activity.

Early Clinical Trials and Repurposing

Initial Phase I and Phase II clinical trials of intravenously administered trifluridine in the late 1960s were disappointing.[4] The compound exhibited a very short serum half-life of approximately 12 minutes, which limited its systemic efficacy and led to a halt in its development as a standalone intravenous anticancer agent.[5][6]

However, its potent activity against DNA viruses, particularly Herpes Simplex Virus (HSV), was recognized. This led to its repurposing as a topical antiviral agent. In 1980, trifluridine was approved for medical use as an ophthalmic solution (Viroptic®) for treating primary keratoconjunctivitis and recurrent epithelial keratitis caused by HSV types 1 and 2.[7]

The Renaissance: Combination with Tipiracil

The primary reason for trifluridine's short systemic half-life was its rapid and extensive first-pass metabolism in the liver by the enzyme thymidine phosphorylase (TP), which breaks it down into inactive metabolites.[4] The breakthrough came with the development of tipiracil (TPI), a potent inhibitor of thymidine phosphorylase.[4][8] By combining trifluridine with tipiracil in a 1:0.5 molar ratio, the degradation of trifluridine was effectively blocked, leading to significantly increased systemic bioavailability when administered orally.[4][8] This combination drug, known as TAS-102 (brand name Lonsurf®), reignited interest in trifluridine's anticancer potential. It was approved by the US FDA in September 2015 for the treatment of metastatic colorectal cancer.[4][5]

Chemical Synthesis of Trifluridine

Several methods for the synthesis of trifluridine have been developed since its initial creation. Modern approaches focus on improving yield, stereoselectivity, and environmental safety ("green chemistry").

Modern Synthesis via Radical Trifluoromethylation

A common and efficient modern synthesis starts with 2'-deoxyuridine. This method utilizes a radical reaction to introduce the trifluoromethyl group onto the uracil base.

Experimental Protocol: Synthesis via Radical Trifluoromethylation

-

Reaction Setup: In a suitable reaction vessel, add 2'-deoxyuridine (1 equivalent) and sodium trifluoromethanesulfinate (CF₃SO₂Na) (3 equivalents) to purified water.[9][10]

-

Cooling: Stir the mixture and cool the vessel to a temperature between -5°C and 0°C using an ice-salt bath.[10]

-

Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen, to protect the reaction from oxygen.[10]

-

Initiator Addition: While maintaining the low temperature (<5°C), slowly add tert-butyl hydroperoxide (t-BuOOH) (3 equivalents) dropwise to the solution. This initiates the radical reaction.[9][10]

-

Reaction Progression: After the addition is complete, remove the cooling bath and heat the mixture to 60-65°C. Maintain this temperature with stirring for approximately 2-3 hours until the reaction is complete (monitored by TLC or HPLC).[10]

-

Workup and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts and concentrate them under reduced pressure to yield crude trifluridine. The product can be further purified by recrystallization or column chromatography to achieve high purity (>97%).[9]

Caption: A simplified workflow for the synthesis of trifluridine.

Mechanism of Action

Trifluridine exerts its cytotoxic effects through a dual mechanism that disrupts DNA synthesis and function.

-

Incorporation into DNA: As a nucleoside analog of thymidine, trifluridine is taken up by cells and phosphorylated by thymidylate kinase to its monophosphate form (TF-TMP).[4] Subsequent phosphorylations yield the active triphosphate form, TF-TTP. This active form is then incorporated into DNA in place of thymidine triphosphate (dTTP) during DNA synthesis.[4][11] The presence of the bulky trifluoromethyl group on the uracil base disrupts the DNA structure, leading to DNA dysfunction, strand breaks, and ultimately, programmed cell death (apoptosis).[4][11]

-

Inhibition of Thymidylate Synthase (TS): The monophosphate form, TF-TMP, also directly inhibits thymidylate synthase (TS), a critical enzyme for the de novo synthesis of thymidine.[4] This inhibition depletes the intracellular pool of dTTP, further promoting the incorporation of TF-TTP into DNA.[4]

Caption: Intracellular activation and dual cytotoxic mechanisms of trifluridine.

Pharmacokinetics and the Role of Tipiracil

The clinical utility of oral trifluridine is entirely dependent on its co-administration with tipiracil.

Trifluridine Metabolism

When administered alone, oral trifluridine is rapidly degraded by thymidine phosphorylase (TP), primarily in the liver, into the inactive metabolite 5-trifluoromethyluracil (FTY).[4][7] This results in low systemic exposure and negligible antitumor activity.

Tipiracil-Mediated Inhibition

Tipiracil is a potent inhibitor of thymidine phosphorylase. When co-administered, tipiracil prevents the degradation of trifluridine, leading to a significant increase in its plasma concentration and bioavailability.[4][7] Studies have shown that tipiracil increases the Cmax (maximum concentration) and AUC (area under the curve) of trifluridine by 22-fold and 37-fold, respectively.[7]

Caption: Tipiracil inhibits thymidine phosphorylase, increasing trifluridine bioavailability.

Quantitative Clinical Data

The efficacy of trifluridine, both as a topical antiviral and as a component of oral chemotherapy, is well-documented in clinical trials.

Ophthalmic Use for Herpetic Keratitis

Controlled clinical trials demonstrated the superiority of trifluridine ophthalmic solution over idoxuridine for treating herpetic keratitis.

| Endpoint | Trifluridine 1% Solution | Idoxuridine |

| Overall Response Rate | 95% (92/97 patients) | 75% (56/75 patients) |

| Mean Time to Re-epithelialization (Dendritic Ulcers) | 6 days | 6 days |

| Mean Time to Re-epithelialization (Geographic Ulcers) | 7 days | 7 days |

| Data from a controlled multicenter clinical trial. Response was defined as complete corneal re-epithelialization within 14 days.[12] |

In patients who were unresponsive to idoxuridine or vidarabine, trifluridine was effective in 92% of cases (138/150 patients).[12]

Oral Use (TAS-102) in Metastatic Colorectal Cancer (mCRC)

The pivotal Phase III RECOURSE trial established the efficacy of TAS-102 (trifluridine/tipiracil) in patients with heavily pretreated metastatic colorectal cancer.

| Endpoint | TAS-102 (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (OS) | 7.1 months | 5.3 months | 0.68 (0.58–0.81) | <0.001 |

| Median Progression-Free Survival (PFS) | 2.0 months | 1.7 months | 0.47 (0.40–0.55) | <0.001 |

| Overall Response Rate (ORR) | 1.5% | 0.4% | N/A | N/A |

| Disease Control Rate | 44% | 16% | N/A | <0.001 |

| Data from the randomized, double-blind, placebo-controlled RECOURSE trial.[13][14] |

Key Experimental Protocols

Protocol: Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate).

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol.

-

Substrate Solution: Prepare a solution containing dUMP and CH₂H₄folate in the assay buffer.

-

Enzyme Solution: Purified recombinant human thymidylate synthase.

-

Inhibitor Solution: Prepare serial dilutions of trifluridine monophosphate (TF-TMP) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer.

-

Add the inhibitor solution (TF-TMP) at various concentrations to the respective wells. Add buffer only for the control wells.

-

Add the enzyme solution to all wells and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of reading at 340 nm.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of CH₂H₄folate oxidation and thus to TS activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

Trifluridine is a testament to the perseverance of pharmaceutical research. Its initial discovery by Charles Heidelberger laid the groundwork for a molecule that, despite early setbacks in oncology, found a crucial niche in antiviral therapy. The modern understanding of its pharmacokinetics and the rational design of the combination therapy with tipiracil have brought trifluridine full circle, re-establishing it as a valuable agent in the treatment of refractory metastatic colorectal cancer. Its dual mechanism of action—disrupting DNA integrity and inhibiting a key enzyme in nucleotide synthesis—continues to make it a subject of interest for further combination therapies and applications in oncology.

References

- 1. Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 5. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluridine - Wikipedia [en.wikipedia.org]

- 8. Review on TAS-102 development and its use for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 11. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 12. uspharmacist.com [uspharmacist.com]

- 13. Frontiers | TAS-102 (trifluridine/tipiracil) plus bevacizumab versus TAS-102 alone as salvage treatment options for metastatic colorectal cancer in routine clinical practice [frontiersin.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

5-(Trifluoromethyl)uridine: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)uridine (TFDU), also known as Trifluridine (FTD), is a fluorinated pyrimidine nucleoside analogue of thymidine.[1] It is a key active component of the oral anticancer agent TAS-102 (trifluridine/tipiracil).[2][3] Tipiracil hydrochloride is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[4][5] Initially developed as an antiviral agent, TFDU has demonstrated significant antitumor activity, primarily through its direct action on DNA.[1][6] This technical guide provides an in-depth exploration of TFDU's mechanism of action within the DNA damage response (DDR), presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: Induction of DNA Damage and Replication Stress

The primary mechanism of TFDU's antitumor effect is its incorporation into DNA, which leads to DNA dysfunction and the induction of a robust DNA damage response.[4] Once inside the cell, TFDU is phosphorylated to its active triphosphate form, FTD-TP.[6] This active metabolite then competes with deoxythymidine triphosphate (dTTP) for incorporation into the nascent DNA strand by DNA polymerases during replication.[7][8]

The incorporation of FTD into DNA has two major consequences:

-

DNA Dysfunction: The presence of the bulky and highly electronegative trifluoromethyl group on the uracil base disrupts the normal structure and function of DNA.[5] This can interfere with the processes of transcription and replication.

-

DNA Replication Stress (DRS): The incorporation of FTD-TP is less efficient than that of the natural nucleotide dTTP, which slows down and stalls the progression of replication forks.[7][8] This stalling leads to the accumulation of single-stranded DNA (ssDNA) regions, a hallmark of DNA replication stress.[7][9]

This sustained replication stress activates the DNA damage response signaling network, ultimately leading to cell cycle arrest and, in many cases, apoptosis or senescence.[8][10]

Key Signaling Pathways in the TFDU-Induced DNA Damage Response

The DNA replication stress induced by TFDU triggers a cascade of signaling events orchestrated by key protein kinases of the DDR, primarily the ATR (Ataxia Telangiectasia and Rad3-related) and p53 pathways.

ATR-Chk1 Pathway

The accumulation of ssDNA at stalled replication forks, coated by Replication Protein A (RPA), serves as a platform for the recruitment and activation of the ATR kinase.[7][9] Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1).[2][11] Phosphorylation of Chk1 at sites such as Ser345 is a critical step in the ATR-mediated DDR.[2] Activated Chk1 can then phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This ultimately leads to cell cycle arrest, providing time for the cell to attempt DNA repair.[11]

p53-p21 Pathway

In p53-proficient cells, TFDU treatment leads to the activation and accumulation of the tumor suppressor protein p53.[2][7] Activated p53 then transcriptionally upregulates the expression of several target genes, including the CDK inhibitor p21.[2][8] p21 plays a crucial role in enforcing cell cycle arrest, particularly at the G1/S and G2/M checkpoints, by inhibiting the activity of CDK complexes.[2] This p53-dependent G2 phase arrest is a prominent feature of the cellular response to TFDU.[2][12] The ultimate fate of the cell following TFDU-induced DNA damage is often dependent on its p53 status. In cells with wild-type p53, TFDU can induce a sustained cell cycle arrest leading to cellular senescence.[7][8] In contrast, p53-deficient cells may bypass this checkpoint and undergo aberrant mitosis, ultimately leading to apoptotic cell death.[7][8]

Quantitative Data: In Vitro Efficacy of Trifluridine

The cytotoxic effects of trifluridine have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for trifluridine in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | 5 | [13] |

| DLD-1 | Colorectal Cancer | >22-fold increase in resistant line | [10] |

| RKO | Colorectal Cancer | >22-fold increase in resistant line | [10] |

| HGC-27 | Gastric Cancer | Not specified, but highly sensitive | [5] |

| AGS | Gastric Cancer | Not specified | [5] |

| Various (23 lines) | Multiple | 0.6 - 52 (Median: 5.6) | [14] |

Note: IC50 values can vary depending on the specific experimental conditions, such as duration of drug exposure and the cell viability assay used.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the DNA damage response.

Synthesis of this compound

Several methods for the synthesis of trifluridine have been reported. One common approach involves the trifluoromethylation of a uridine derivative.

Example Synthetic Route:

-

Starting Material: 2'-deoxyuridine.

-

Reagents: Trifluoromethyl sulfinate sodium (CF3SO2Na) and tert-butyl hydroperoxide (t-BuOOH) in a suitable solvent such as purified water.

-

Procedure:

-

Add 2'-deoxyuridine and trifluoromethyl sulfinate sodium to the reaction solvent.

-

Stir and cool the mixture to between -5°C and -3°C under a nitrogen atmosphere.

-

Once dissolved, add tert-butyl hydroperoxide dropwise, maintaining the temperature below 5°C.

-

Heat the reaction mixture to 60-65°C and allow it to react.

-

After the reaction is complete, perform post-treatment to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in ethanol by heating with stirring until completely dissolved (e.g., at 80°C).

-

Stop heating and continue stirring to allow the solution to cool to room temperature, inducing crystallization.

-

Filter the crystals and dry them under reduced pressure (e.g., at 40°C for 4 hours) to obtain the purified trifluridine.[7]

-

Disclaimer: This is a generalized protocol based on published methods. Specific reaction conditions and purification techniques may vary. Please refer to the original literature for detailed procedures.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of TFDU and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition:

-

MTT Assay: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

MTS Assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[15][16]

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify specific proteins involved in the DDR, such as phosphorylated Chk1 (p-Chk1) and p53.

Protocol:

-

Cell Lysis: After treatment with TFDU for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Chk1 Ser345, anti-p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17][18]

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks (DSBs), a form of DNA damage. γH2AX (phosphorylated H2AX) forms foci at the sites of DSBs.

Protocol:

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

Drug Treatment: Treat the cells with TFDU for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.[3][11][19]

Alkaline Comet Assay

This assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from TFDU-treated and control cells.

-

Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA, containing breaks, will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as tail length and tail moment using specialized software.[20][21][22]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Protocol:

-

Cell Seeding: Plate a known number of single cells into multi-well plates.

-

Drug Treatment: Treat the cells with various concentrations of TFDU for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 1-2 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to generate a dose-response curve.[8][23][24]

Conclusion

This compound is a potent antineoplastic agent that exerts its cytotoxic effects primarily through its incorporation into DNA, leading to significant DNA damage and replication stress. This, in turn, activates critical DNA damage response pathways, including the ATR-Chk1 and p53-p21 axes, resulting in cell cycle arrest and, ultimately, cell death or senescence. The detailed understanding of these mechanisms, supported by the experimental protocols provided, is crucial for the continued development and optimization of TFDU-based cancer therapies. The quantitative data and visual representations of the signaling pathways and experimental workflows presented in this guide offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

- 1. METHOD FOR PREPARING TRIFLURIDINE | TREA [trea.com]

- 2. medkoo.com [medkoo.com]

- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 5. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, tipiracil and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104761602A - Preparation method of trifluridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. uspbpep.com [uspbpep.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. crpr-su.se [crpr-su.se]

- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Modified Alkaline Comet Assay for Measuring DNA Repair Capacity in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

chemical properties and structure of 5-(Trifluoromethyl)uridine

An In-depth Technical Guide to the Chemical Properties and Structure of 5-(Trifluoromethyl)uridine and its Deoxy Analog, Trifluridine

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound and its more clinically significant derivative, Trifluridine (2'-deoxy-5-(trifluoromethyl)uridine). It is intended for researchers, scientists, and professionals in the field of drug development. Trifluridine, a fluorinated pyrimidine nucleoside analog, is an established antiviral agent and a component of the oral anticancer medication trifluridine/tipiracil (Lonsurf®).[1][2][3]

This compound is a pyrimidine nucleoside consisting of a 5-trifluoromethyluracil base attached to a ribose sugar ring.[4] Its deoxy analog, Trifluridine, has the same base but is attached to a deoxyribose sugar.[5] Trifluridine is structurally analogous to thymidine, which allows for its interaction with viral and cellular DNA replication machinery.[6][7]

Chemical Structure

The canonical SMILES representation for Trifluridine is C1--INVALID-LINK--NC2=O)C(F)(F)F)CO">C@@HO.[5]

References

- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Trifluridine - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H11F3N2O6 | CID 167994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluridine | 70-00-8 [chemicalbook.com]

- 7. What is the mechanism of Trifluridine? [synapse.patsnap.com]

In Vitro Evaluation of 5-(Trifluoromethyl)uridine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 5-(Trifluoromethyl)uridine (TFT), also known as trifluridine, a key component of the oral antitumor agent TAS-102. This document summarizes quantitative cytotoxicity data, details experimental protocols, and illustrates the molecular signaling pathways involved in TFT-induced cell death.

Core Mechanism of Action

This compound is a fluorinated thymidine analogue. Its cytotoxic effects are primarily attributed to its incorporation into DNA, leading to DNA dysfunction.[1] For TFT to be active, it must be phosphorylated, a process initiated by thymidine kinase 1 (TK1).[1][2] The subsequent tri-phosphorylated form of TFT is then incorporated into DNA during the S phase of the cell cycle, ultimately inducing cell cycle arrest and apoptosis.[1][3]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below. These values can vary depending on the cell line, exposure duration, and the specific assay used.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Cancer | Not Specified | 5 | [4] |

| DLD-1 | Colorectal Cancer | Clonogenic Survival Assay | Not specified | [5] |

| SW620 | Colorectal Cancer | Clonogenic Survival Assay | Not specified | [6] |

| Various Human Cancer Cell Lines (23 total) | Lung, Colon, Pancreas, Breast, Melanoma, Prostate, Renal, Leukemia, Ovary | WST-8 Assay | 0.6 - 52 (Median: 5.6) | |

| Triple-Negative Breast Cancer (TNBC) cells | Breast Cancer | Not Specified | Not specified | [7] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

WST-8 Cell Proliferation/Cytotoxicity Assay

This colorimetric assay measures cell viability by quantifying the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound (TFT) stock solution

-

96-well cell culture plates

-

WST-8 reagent

-

Microplate reader (450 nm absorbance)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of TFT in culture medium.

-

Remove the medium from the wells and add 100 µL of the TFT dilutions or vehicle control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

WST-8 Staining:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each TFT concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of TFT concentration and fitting the data to a dose-response curve.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound (TFT) stock solution

-

6-well or 10 cm cell culture dishes

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding and Treatment:

-

Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of TFT for a specified period (e.g., 24 hours).[6]

-

-

Colony Formation:

-

After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) have formed in the control wells.[10]

-

-

Fixation and Staining:

-

Colony Counting and Analysis:

-

Count the number of colonies in each well.

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

-

Calculate the Surviving Fraction (SF) for each treatment = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot the surviving fraction against the TFT concentration to generate a dose-response curve.

-

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are mediated by distinct signaling pathways, primarily involving DNA damage response and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of TFT.

References

- 1. Thymidine Kinase 1 Loss Confers Trifluridine Resistance without Affecting 5-Fluorouracil Metabolism and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TK1 thymidine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluridine selectively inhibits cell growth and induces cell apoptosis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 101.200.202.226 [101.200.202.226]

- 9. himedialabs.com [himedialabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 5-(Trifluoromethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)uridine, also known as trifluridine (FTD), is a fluorinated pyrimidine nucleoside analogue with potent antiviral and anticancer properties.[1] As a component of the oral combination drug TAS-102 (Lonsurf®), approved for the treatment of metastatic colorectal and gastric cancers, a thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile.[2][3] This technical guide provides a comprehensive overview of the metabolic pathway of trifluridine, detailing its enzymatic conversion, pharmacokinetic properties, and the molecular pathways it influences.

Metabolic Pathways of Trifluridine

The metabolism of trifluridine can be broadly categorized into two main pathways: catabolism, which leads to its inactivation, and anabolism, which results in the formation of its active cytotoxic moiety.

Catabolism

The primary route of trifluridine catabolism is mediated by the enzyme thymidine phosphorylase (TP).[4] This enzyme cleaves the glycosidic bond of trifluridine, releasing the inactive metabolite 5-trifluoromethyluracil (FTY).[4] This first-pass metabolism, predominantly in the liver, significantly reduces the oral bioavailability of trifluridine.[3] To overcome this, trifluridine is co-administered with tipiracil, a potent inhibitor of thymidine phosphorylase, which markedly increases the systemic exposure to trifluridine.[2][3]

Anabolism

The therapeutic activity of trifluridine is dependent on its intracellular conversion to the active triphosphate form. This anabolic pathway is initiated by the phosphorylation of trifluridine to trifluridine monophosphate (F3dTMP) by thymidine kinase 1 (TK1), a key enzyme in the pyrimidine salvage pathway.[5][6] Subsequently, F3dTMP is further phosphorylated by thymidylate kinase and nucleoside diphosphate kinase to form trifluridine diphosphate (F3dTDP) and the active trifluridine triphosphate (F3dTTP), respectively.[5] F3dTTP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases.[7]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of trifluridine and its main metabolite, FTY, have been characterized in both preclinical and clinical studies. The co-administration with tipiracil is essential for achieving therapeutic plasma concentrations of trifluridine.

| Parameter | Trifluridine (with Tipiracil) | 5-Trifluoromethyluracil (FTY) | Species | Reference |

| Cmax | 3019.5 ng/mL (Day 1) 3693.1 ng/mL (Day 12) | 810.8 ng/mL (Day 1) | Human | |

| Tmax | 1 h (Day 1) 2 h (Day 12) | 1.5 h (Day 1) | Human | |

| AUC0-t | 7796.6 ng/mL•h (Day 1) 18181.3 ng/mL•h (Day 12) | 3087.4 ng/mL•h (Day 1) | Human | |

| t½ | ~2.1 h | ~3.1 h | Human | |

| Cmax | 2155 ng/mL | 96 ng/mL (FTD alone) | Human | [2] |

| AUC0-last | 37-fold higher with tipiracil | Lower with tipiracil | Human | [2] |

Table 1: Pharmacokinetic Parameters of Trifluridine and FTY in Humans.

Enzyme Inhibition

Tipiracil is a potent inhibitor of thymidine phosphorylase, the enzyme responsible for trifluridine's degradation.

| Inhibitor | Enzyme | IC50 | Reference |

| Tipiracil | Thymidine Phosphorylase | 0.12 µM | N/A |

Table 2: Inhibitory Activity of Tipiracil.

Signaling Pathways Affected by Trifluridine

The incorporation of F3dTTP into DNA induces DNA damage and replication stress, leading to the activation of several signaling pathways that ultimately determine the cell's fate.

p53 Signaling Pathway

Trifluridine-induced DNA damage activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates and activates the checkpoint kinase 1 (Chk1).[1] Activated Chk1 leads to the accumulation and stabilization of the tumor suppressor protein p53.[1] In p53-proficient cells, this results in the upregulation of p21, a cyclin-dependent kinase inhibitor, which leads to G2/M cell cycle arrest and can induce cellular senescence.[1] In cells lacking functional p53, trifluridine-induced DNA damage can lead to mitotic catastrophe and apoptosis.[1]

STAT3 Signaling Pathway

Trifluridine has been shown to induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr-705.[8] The upstream signaling leading to this activation is thought to involve Janus kinases (JAKs), which can be activated by various cytokines and growth factors.[8] Activated STAT3 dimerizes and translocates to the nucleus, where it regulates the transcription of target genes involved in cell survival, proliferation, and apoptosis, such as Bcl-2 and Cyclin D1.[8]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of trifluridine in vitro.

1. Materials:

-

Human liver microsomes (pooled)

-

Trifluridine stock solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

2. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and trifluridine at the desired concentration. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a cold quenching solvent, such as acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of trifluridine and the formation of metabolites (e.g., FTY) using a validated LC-MS/MS method.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of remaining trifluridine against time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of trifluridine on cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 4. Cytotoxicity of trifluridine correlates with the thymidine kinase 1 expression level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. A cyclin D1-dependent transcriptional program predicts clinical outcome in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship Between Thymidine Kinase 1 Expression and Trifluridine/Tipiracil Therapy in Refractory Metastatic Colorectal Cancer: A Pooled Analysis of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

5-(Trifluoromethyl)uridine incorporation into genomic DNA

An In-depth Technical Guide to the Incorporation of 5-(Trifluoromethyl)uridine into Genomic DNA

Introduction

This compound, more commonly referred to in its deoxynucleoside form as Trifluridine (FTD), is a thymidine-based nucleoside analog. It is a critical component of the oral anticancer agent TAS-102 (trifluridine/tipiracil), which has demonstrated efficacy in patients with cancers refractory to standard chemotherapies, including 5-fluorouracil (5-FU). Unlike traditional fluoropyrimidines, the primary mechanism of action for FTD at clinically relevant dosing schedules is its incorporation into genomic DNA, leading to significant disruption of DNA functions and subsequent cytotoxicity.

This technical guide provides a comprehensive overview of the molecular mechanisms governing FTD's incorporation into DNA, the cellular consequences of this event, quantitative data from preclinical models, and detailed experimental protocols for researchers in oncology and drug development.

Section 1: Cellular Uptake, Metabolism, and Mechanism of Action

Trifluridine's journey from administration to genomic integration involves several key steps. As part of the combination drug TAS-102, FTD is orally administered alongside tipiracil hydrochloride (TPI). TPI is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that would otherwise rapidly degrade FTD, thus significantly increasing its bioavailability.[1]

Once inside the cell, FTD is sequentially phosphorylated by kinases, with thymidine kinase 1 (TK1) playing a crucial role, to form trifluridine monophosphate (FTD-MP) and subsequently trifluridine triphosphate (FTD-TP).[2] This active triphosphate form, FTD-TP, is a substrate for DNA polymerases and is incorporated into the DNA strand during replication.[2][3] This incorporation is the principal mechanism of FTD's antitumor activity.[4][5]

Section 2: Consequences of FTD Incorporation into DNA

The substitution of thymine with trifluorothymine in the DNA template has profound and distinct consequences compared to other fluoropyrimidines.

-

DNA Replication Stress: The presence of FTD in the DNA template acts as an obstacle, retarding the progression of the replication fork.[2][6] This leads to what is known as DNA replication stress (DRS), a major source of genomic instability.[6][7]

-

Minimal DNA Strand Breaks: A key differentiator for FTD is that despite its massive incorporation into DNA, it induces few single- or double-strand breaks compared to agents like 5-fluoro-2'-deoxyuridine (FdUrd).[8] This suggests its cytotoxic mechanism is not primarily driven by DNA fragmentation.

-

Cell Cycle Arrest and Cell Fate: The cellular response to FTD-induced DRS is highly dependent on the status of the tumor suppressor protein p53.[6][8]

-

In p53-proficient cells: FTD treatment leads to the activation of the p53-p21 pathway. This results in a sustained G2 phase arrest, preventing the cells from entering mitosis.[6][8] Ultimately, this can lead to cellular senescence.[6][9]

-

In p53-deficient cells: Without functional p53, cells fail to arrest in the G2 phase and proceed into mitosis. However, the compromised DNA leads to aberrant mitosis with severe impairment of sister chromatid separation, ultimately triggering apoptotic cell death.[2][6]

-

Section 3: Quantitative Analysis of FTD Incorporation

The extent of FTD incorporation into DNA is a critical determinant of its therapeutic efficacy and associated toxicities. Preclinical studies have demonstrated a clear relationship between FTD exposure and the level of its genomic integration.

| Study Type | Cell/Tissue Type | FTD Exposure | Level of Incorporation | Outcome | Reference |

| In Vivo Mouse Model | Human Colorectal Carcinoma Xenografts | Dose-dependent oral administration of TAS-102 | Dose-dependent increase in FTD concentration in tumor DNA | Correlated with decreased tumor growth rate | [5] |

| In Vivo Mouse Model | White Blood Cells (WBCs) | Dose-dependent oral administration of TAS-102 | Dose-dependent increase in FTD concentration in WBC DNA | Correlated with hematological toxicity (body weight loss) | [5] |

| In Vitro | Human T-acute lymphoblastic leukemia (T-ALL) cell lines | 0.5 µM [³H]FdUrd for 16 hr | 1.93-3.15 pmol per 10⁷ cells | Incorporation inversely correlated with uracil DNA glycosylase activity | [10] |

| In Vitro | Human Lymphoblasts | 1 µM FdUrd | ~5 pmol FdUrd per µmol of DNA nucleotide | Resulted in elevated dUTP pools and subsequent uracil incorporation | [11] |

Note: Data for FdUrd (5-fluoro-2'-deoxyuridine) is included for comparative context, as it shares mechanistic similarities. Quantitative data specifically for FTD incorporation is often presented as a relative or dose-dependent measure in available literature.

Section 4: Experimental Protocols

The following protocols provide a generalized framework for studying FTD incorporation and its cellular effects. Researchers should optimize these methods for their specific cell lines and experimental systems.

Protocol 4.1: Cell Culture and Trifluridine Treatment

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116 colorectal cancer cells) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.

-

Drug Preparation: Prepare a stock solution of Trifluridine (FTD) in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-10 µM).

-

Treatment: Replace the existing medium with the FTD-containing medium. For time-course experiments, treat separate plates of cells and harvest at various time points (e.g., 8, 16, 24, 48 hours).

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and either process immediately or store cell pellets at -80°C for downstream analysis.

Protocol 4.2: Quantification of FTD in Genomic DNA via LC/MS/MS

This protocol outlines the general workflow for quantifying FTD within the genome.[5]

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from FTD-treated and control cells using a commercial DNA extraction kit, following the manufacturer's instructions. Ensure removal of RNA contamination with an RNase A treatment step.

-

DNA Quantification: Accurately quantify the extracted genomic DNA using a fluorometric method (e.g., Qubit) or a spectrophotometer (e.g., NanoDrop).

-

Enzymatic Digestion: Digest the genomic DNA to individual deoxynucleosides. This typically involves a cocktail of enzymes such as nuclease P1, followed by alkaline phosphatase.

-

Sample Preparation: Precipitate proteins from the digest (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the deoxynucleosides.

-

LC/MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

-

Chromatography: Separate the deoxynucleosides using a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).

-

Mass Spectrometry: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify FTD (as a deoxynucleoside) and a standard deoxynucleoside (e.g., deoxyguanosine) for normalization.

-

Quantification: Generate a standard curve with known concentrations of FTD to accurately quantify its amount in the genomic DNA samples. Results are typically expressed as pmol of FTD per µg of DNA.

-

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest and wash approximately 1x10⁶ FTD-treated and control cells with cold PBS.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases of the cell cycle, allowing for the detection of FTD-induced G2 arrest.[8][12]

Conclusion

The incorporation of this compound into genomic DNA is the defining mechanism of its anticancer activity. By acting as a fraudulent base, FTD induces significant replication stress, which, depending on the p53 status of the cancer cell, leads to either senescence or apoptotic cell death. This distinct mechanism, characterized by massive incorporation with minimal DNA strand breakage, underlies its efficacy in tumors that have developed resistance to other chemotherapies. The methodologies outlined in this guide provide a foundation for further research into the nuanced effects of FTD, aiding in the development of novel therapeutic strategies and biomarkers for patient stratification.

References

- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-tumor effect of trifluridine via induction of aberrant mitosis is unaffected by mutations modulating p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Increased incorporation of 5-fluorodeoxyuridine into DNA of human T-lymphoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics of Trifluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of trifluridine, a thymidine-based nucleoside analog used in oncology. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily in its combination formulation with tipiracil.

Introduction

Trifluridine is a cytotoxic agent that exerts its anticancer effects through incorporation into DNA and inhibition of thymidylate synthase.[1][2] When administered orally as a single agent, trifluridine undergoes extensive first-pass metabolism by thymidine phosphorylase, leading to low bioavailability.[2] To overcome this limitation, trifluridine is co-formulated with tipiracil, a potent inhibitor of thymidine phosphorylase.[2] This combination, known as TAS-102, significantly increases the systemic exposure to trifluridine, enabling its therapeutic efficacy.[3]

Pharmacokinetic Profile

The pharmacokinetic parameters of trifluridine have been extensively studied in both preclinical and clinical settings, almost exclusively in combination with tipiracil.

Absorption

Following oral administration, trifluridine is absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 hours.[4] The co-administration of tipiracil is crucial for achieving therapeutic plasma levels of trifluridine. Studies have shown that tipiracil increases the Cmax and Area Under the Curve (AUC) of trifluridine by approximately 22-fold and 37-fold, respectively, by inhibiting its presystemic metabolism.[3]

Distribution

Trifluridine is highly bound to plasma proteins, with over 96% being bound, primarily to albumin.[5] The apparent volume of distribution of trifluridine is relatively small.[5]

Metabolism

The primary metabolic pathway of trifluridine involves its conversion to the inactive metabolite, 5-(trifluoromethyl)uracil (FTY), by thymidine phosphorylase.[2] This metabolism occurs rapidly, necessitating the co-administration of the thymidine phosphorylase inhibitor, tipiracil.[2] Trifluridine is not metabolized by cytochrome P450 (CYP) enzymes.[4]

Excretion

Trifluridine and its metabolites are primarily excreted in the urine.[2] Following administration of radiolabeled trifluridine, the majority of the dose is recovered in the urine as FTY and trifluridine glucuronide isomers, with less than 3% excreted as unchanged drug.[2] The elimination half-life of trifluridine is approximately 2.1 hours at steady state.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of trifluridine (in combination with tipiracil) in humans from various clinical studies.

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | ~2 hours | [4] |

| Elimination Half-life (t½) | ~2.1 hours (steady state) | [2] |

| Plasma Protein Binding | >96% | [5] |

| Primary Metabolite | 5-(trifluoromethyl)uracil (FTY) | [2] |

| Primary Route of Excretion | Renal (as metabolites) | [2] |

Table 1: Key Pharmacokinetic Parameters of Trifluridine in Humans

| Study Population | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |

| Advanced Solid Tumors (Single Dose) | Geometric Mean Ratio (TAS-102 vs. Trifluridine alone): 22-fold higher | Geometric Mean Ratio (TAS-102 vs. Trifluridine alone): 37-fold higher | [3] |

| Advanced Solid Tumors (Multiple Doses) | ~2-fold higher than single dose | ~3-fold higher than single dose | [3] |

Table 2: Comparative Exposure of Trifluridine

Signaling Pathways and Mechanism of Action

Trifluridine's cytotoxic effects are mediated through two primary mechanisms following its intracellular phosphorylation.

Caption: Intracellular activation and mechanism of action of trifluridine.

Once inside the cell, trifluridine is phosphorylated by thymidine kinase 1 (TK1) to form trifluridine monophosphate (F3dTMP).[6] F3dTMP can then inhibit thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6] F3dTMP is further phosphorylated to trifluridine triphosphate (F3dTTP), which is a substrate for DNA polymerase.[6] The incorporation of F3dTTP into the DNA leads to DNA dysfunction and strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][7]

Experimental Protocols